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molecular formula C9H12N2O3 B8539625 beta-Hydroxyethylamino-6-nitrotoluene

beta-Hydroxyethylamino-6-nitrotoluene

Cat. No. B8539625
M. Wt: 196.20 g/mol
InChI Key: YXJUTXUDBABPMA-UHFFFAOYSA-N
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Patent
US05230710

Procedure details

10 g of the 2-(β-hydroxyethylamino)-6-nitro-toluene prepared under Example 3, stage 2 are transferred to a stainless steel autoclave together with 200 ml of methanol, about 2 g of Raney nickel are added, and catalytic reduction is carried out with hydrogen under a hydrogen pressure of 20 bar at 70° C. in the course of 6 hours. After the catalyst has been removed, the mother liquor is concentrated and the product is isolated and dried.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[C:6]=1[CH3:14].[H][H]>[Ni].CO>[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH2:11])[C:6]=1[CH3:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCCNC1=C(C(=CC=C1)[N+](=O)[O-])C
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
at 70° C.
CUSTOM
Type
CUSTOM
Details
in the course of 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the catalyst has been removed
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor is concentrated
CUSTOM
Type
CUSTOM
Details
the product is isolated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OCCNC1=C(C(=CC=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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